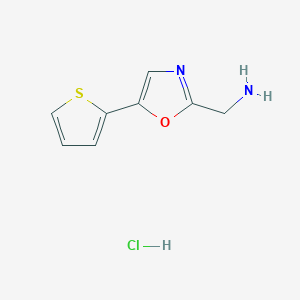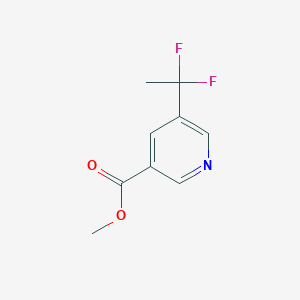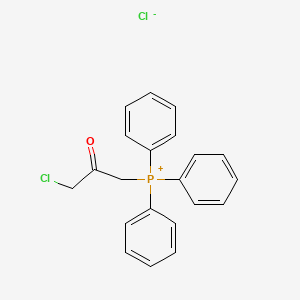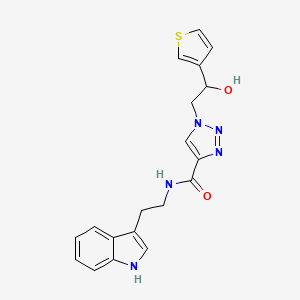![molecular formula C14H10BrFN2O3 B2355769 [2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate CAS No. 380560-40-7](/img/structure/B2355769.png)
[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is of particular interest due to its unique structure and potential therapeutic benefits. In
Scientific Research Applications
Radiosynthesis for Imaging
The compound has been explored in the context of radiosynthesis for imaging applications. Specifically, it was part of a study involving the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved through palladium-catalyzed reaction and radiofluorination under "minimalist" conditions. This process is crucial for developing imaging agents, highlighting its potential in diagnostic imaging and research (Pauton et al., 2019).
Synthetic Chemistry Advancements
In synthetic chemistry, various strategies have been developed around similar compounds, enhancing the arsenal of methods for constructing complex molecules. For instance, an efficient synthesis approach for related pyridine derivatives has been documented, emphasizing the compound's role in advancing synthetic methodologies (Hirokawa et al., 2000). Similarly, the synthesis of 5'-substituted-6-carboxylic-2,2'-bipyridine acid derivatives illustrates the compound's utility in creating preorganized ligands for potential biological labeling (Charbonnière et al., 2002).
Electrocatalytic Carboxylation
A novel approach in the electrocatalytic carboxylation of related pyridines with CO2 in ionic liquids demonstrates the compound's role in green chemistry and CO2 utilization. This method provides a sustainable pathway to synthesize carboxylates, highlighting the compound's relevance in environmental chemistry and sustainable synthesis (Feng et al., 2010).
Nucleophilic Substitution Reactions
Research on chemoselective functionalization, such as the amination of 5-bromo-2-chloro-3-fluoropyridine, showcases the compound's involvement in developing selective reactions. These studies offer insights into reaction mechanisms and the development of more efficient synthetic routes, which are fundamental in organic synthesis (Stroup et al., 2007).
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial activity, underscoring the potential of such compounds in the development of new antibacterial and antifungal agents. This research area is critical, given the ongoing challenge of antibiotic resistance (Babu et al., 2015).
Properties
IUPAC Name |
[2-(2-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-4-2-1-3-11(12)16/h1-7H,8H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQKZKAEIHOROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2355692.png)
![2-[2-(4-Methylphenyl)ethenesulfonamido]acetic acid](/img/structure/B2355694.png)
![3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2355695.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2355697.png)





